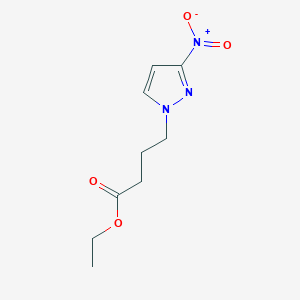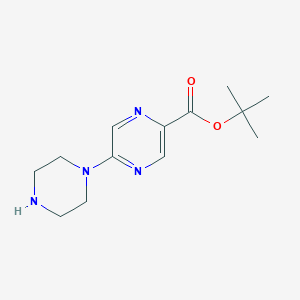![molecular formula C21H21N3O2S B2481004 2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-43-9](/img/structure/B2481004.png)
2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. These derivatives can be synthesized and characterized by techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) (Chkirate et al., 2019). The process may involve the formation of coordination complexes, highlighting the compound's ability to bind with metals, which is crucial for its potential applications in catalysis and materials science.
Molecular Structure Analysis
The structural analysis of such compounds is primarily conducted through single crystal X-ray crystallography, providing detailed insights into their molecular geometry and atomic arrangement. This analysis reveals the coordination environment around the central metal ion when the compound forms complexes, as well as the types of molecular interactions, such as hydrogen bonding, that contribute to its stability and properties (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives can lead to the formation of various coordination complexes with different metal ions. These reactions are significantly influenced by the presence of functional groups in the molecule, which determine its reactivity and the types of reactions it can undergo. The compound's antioxidant activity, as assessed by standard in vitro methods like DPPH, ABTS, and FRAP assays, indicates its potential utility in areas requiring antioxidant properties (Chkirate et al., 2019).
Applications De Recherche Scientifique
Chloroacetamide Herbicides
Chloroacetamide derivatives, such as alachlor and metazachlor, are explored for their herbicidal properties, showing selectivity in controlling annual grasses and broad-leaved weeds in various crops. The study by Weisshaar and Böger (1989) discusses the inhibition of fatty acid synthesis in algae by these compounds, suggesting a potential area of research for related acetamide derivatives in understanding their mode of action and environmental impact (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been studied for their ability to form coordination complexes with metal ions, which exhibit significant antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) complexes with pyrazole-acetamide ligands, demonstrating their potential in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties, which were tested for their antimicrobial properties. Some of these compounds showed significant antibacterial and antifungal activities, suggesting the potential of similar acetamide derivatives in antimicrobial research (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Derivatives of pyrazoline-substituted thiazolidinones have been synthesized and evaluated for their anticancer and antiviral activities. Havrylyuk et al. (2013) reported that certain compounds in this class demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus, indicating potential therapeutic applications (Havrylyuk et al., 2013).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-5-9-17(26-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOSWQZQPIUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
